molecular formula C18H24Cl2N2 B134191 1,4-Dibenzylpiperazine dihydrochloride CAS No. 2298-55-7

1,4-Dibenzylpiperazine dihydrochloride

Cat. No. B134191
CAS RN: 2298-55-7
M. Wt: 339.3 g/mol
InChI Key: UCILLTLOMFHVRO-UHFFFAOYSA-N
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Description

1,4-Dibenzylpiperazine dihydrochloride is a chemical compound that is structurally related to piperazine derivatives. Piperazine itself is a heterocyclic organic compound, consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The dibenzylpiperazine derivative implies that benzyl groups are attached to the nitrogen atoms of the piperazine ring. The dihydrochloride indicates that the compound is a hydrochloride salt, which typically enhances the solubility of the compound in water .

Synthesis Analysis

The synthesis of related piperazine derivatives often involves the reaction of piperazine or its substituted forms with various reagents to introduce additional functional groups. For example, the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride involves bromination of 4-methylbenzoic acid followed by amination with 1-methylpiperazine . Although the exact synthesis of 1,4-dibenzylpiperazine dihydrochloride is not detailed in the provided papers, similar methods could be employed, such as N-benzylation of piperazine followed by salt formation with hydrochloric acid.

Molecular Structure Analysis

Piperazine derivatives typically adopt a chair conformation, as seen in the crystal structures of various complexes involving substituted piperazines . The dibenzyl groups would likely occupy equatorial positions to minimize steric hindrance. The molecular structure can be further elucidated using spectroscopic methods such as NMR and confirmed by X-ray crystallography or DFT calculations .

Chemical Reactions Analysis

1,4-Dibenzylpiperazine can undergo various chemical reactions, particularly at the nitrogen atoms or the benzylic positions. For instance, RuO4-mediated oxidation of 1,4-dibenzylpiperazine leads to the formation of oxygenated derivatives, including acyclic diformamides, benzaldehyde, and benzoic acid . The reaction mechanism involves the formation of iminium cations and cyclic enamines, with the possibility of further transformations such as hydrolysis or reaction with benzaldehyde to form imidazolidines or Schiff bases .

Physical and Chemical Properties Analysis

The physical properties of 1,4-dibenzylpiperazine dihydrochloride, such as melting point and solubility, would be influenced by its salt form, which generally increases water solubility. The chemical properties include reactivity at the nitrogen atoms and the benzylic positions, as demonstrated by the RuO4-mediated oxidation . Spectroscopic properties can be studied using techniques like FTIR, NMR, and Raman spectroscopy, which provide information on functional groups, molecular conformation, and chemical environment .

Relevant Case Studies

Case studies involving similar piperazine derivatives include the investigation of their complexation with acids, such as p-hydroxybenzoic acid and l-tartaric acid, which can reveal information about hydrogen bonding and molecular conformation . Additionally, the antitumor activity of 1-benzyl-2,3-dioxopiperazine derivatives has been studied, showing the potential biological applications of these compounds . The oxidation behavior of 1,4-dibenzylpiperazine and its derivatives has been explored, providing insight into the chemical reactivity and potential pathways for further functionalization .

Scientific Research Applications

Anticancer Properties

1,4-Dibenzylpiperazine dihydrochloride derivatives have been studied for their anticancer properties. A study by (Eamvijarn et al., 2012) found that a derivative displayed in vitro growth inhibitory activity in various cancer cell lines. This compound exhibited cytostatic, not cytotoxic, effects in human glioblastoma and lung cancer cells, making it a potential novel scaffold for anticancer compounds.

Chemical Reactions and Derivatives

  • The oxidation behavior of 1,4-Dibenzylpiperazine and its oxygenated derivatives was examined by (Petride et al., 2006). They found various oxygenated derivatives from these reactions, which are valuable in understanding the chemical properties and potential applications of this compound.
  • Synthesis and stereochemistry of derivatives, such as 1,4-dimethyl and 1,4-diacetyl derivatives of 3,6-dibenzylpiperazine-2,5-dione, were explored by (Marcuccio & Elix, 1985). This research is crucial for developing new compounds with varied applications in chemistry and pharmacology.

Complex Formation and Analysis

  • The complex formation of 1,4-dibenzylpiperazine derivatives with other compounds was studied. (Dega-Szafran et al., 2006) analyzed the crystal structure of a complex formed by 1,4-dimethylpiperazine mono-betaine with p-hydroxybenzoic acid, providing insights into the molecular interactions and properties of these complexes.

Synthesis of Antitumor Agents

  • 1-Benzyl-4-[4-(2-pyridylamino)benzyl]-2,3-dioxopiperazine derivatives were synthesized and investigated for their antitumor activities, as reported by (Hori et al., 1981). The study aimed to develop new antitumor agents and understand their structure-activity relationships.

Biochemical Inhibitor Studies

  • Sulfonamides incorporating piperazine bioisosteres, including 1,4-dibenzylpiperazine derivatives, were studied for their inhibitory effects on human carbonic anhydrase isoenzymes, as described by (Chiaramonte et al., 2019). This research is significant for developing isoform-selective inhibitors for therapeutic applications.

Safety And Hazards

The safety data sheet for 1,4-Dibenzylpiperazine dihydrochloride can be found online . It is recommended to refer to this for detailed safety and hazard information.

properties

IUPAC Name

1,4-dibenzylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2.2ClH/c1-3-7-17(8-4-1)15-19-11-13-20(14-12-19)16-18-9-5-2-6-10-18;;/h1-10H,11-16H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCILLTLOMFHVRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60945680
Record name 1,4-Dibenzylpiperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60945680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dibenzylpiperazine dihydrochloride

CAS RN

2298-55-7
Record name 1,4-Dibenzylpiperazine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002298557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dibenzylpiperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60945680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dibenzylpiperazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-DIBENZYLPIPERAZINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5G46U7BL8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Pan, P Xiang, Z Yu, Y Zhao, H Yan - Journal of Chromatography A, 2019 - Elsevier
The screening analysis for drugs and poisons always symbolizes the capabilities of a forensic laboratory. Due to the rapid emergence of new compounds in clinical and forensic …
Number of citations: 44 www.sciencedirect.com

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